molecular formula C18H18O7 B097670 [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate CAS No. 17550-38-8

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

Cat. No.: B097670
CAS No.: 17550-38-8
M. Wt: 346.3 g/mol
InChI Key: WJYFLYDUGXWVMP-CVYDXHPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is a naturally occurring cyclohexane epoxide, belonging to a small family of heavily oxygenated cyclohexane derivatives. It has attracted significant attention from natural product and synthetic chemists due to its unusual structure, biogenesis, and biological activity . This compound exhibits interesting biological properties, including tumor-inhibitory, antileukemic, and antibiotic activity .

Chemical Reactions Analysis

Types of Reactions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form other epoxide derivatives.

    Reduction: Reduction reactions can convert senepoxide into different cyclohexane derivatives.

    Substitution: this compound can undergo substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of other epoxide derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted epoxides.

Scientific Research Applications

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Crotepoxide
  • Boesenoxide
  • Pipoxide acetate
  • β-[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
  • Tingtanoxide

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

17550-38-8

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

InChI

InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1

InChI Key

WJYFLYDUGXWVMP-CVYDXHPNSA-N

SMILES

CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
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[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
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[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
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[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
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[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
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[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

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